
CI-988
Overview
Description
CI-988 is a selective and potent non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor, a G-protein-coupled receptor involved in modulating pain perception, anxiety, and gastrointestinal functions .
Preparation Methods
Structural Overview and Retrosynthetic Analysis
The molecular structure of CI-988 ([R-(R,R)]-4-[[2-[[3-(1H-indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.1³,⁷]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl]amino]-4-oxobutanoate N-methyl-D-glucamine) comprises three primary fragments (Fig. 1):
- Tricyclo[3.3.1.1³,⁷]decane core : Provides conformational rigidity.
- Indole-containing segment : Imparts receptor binding specificity.
- α-Quaternary amino acid backbone : Ensures stereochemical integrity and pharmacokinetic stability.
Retrosynthetically, this compound is dissected into these subunits, with convergent coupling strategies enabling efficient assembly.
Synthesis of the Tricyclo[3.3.1.1³,⁷]decane Moiet
The tricyclic core is synthesized via a Diels-Alder reaction between bicyclic dienes and dienophiles, followed by hydrogenation to stabilize the framework. Alternative routes employ intramolecular cyclization of polycyclic precursors under acidic conditions. Key steps include:
Step 1 : Formation of the decalin system through [4+2] cycloaddition.
Step 2 : Functionalization at the 2-position with a hydroxyl group for subsequent carbamate formation.
Step 3 : Protection of the hydroxyl group using trityl or tert-butyldimethylsilyl (TBS) ethers to prevent undesired side reactions during downstream coupling.
Preparation of the Indole-Containing Fragment
The indole segment is synthesized via Fischer indole synthesis, employing phenylhydrazine and ketones under acidic conditions. Modifications at the 3-position introduce a methyl group to enhance lipophilicity. Critical considerations include:
- Regioselectivity : Controlled by substituent effects on the ketone precursor.
- Protection strategies : Benzyl or tert-butoxycarbonyl (Boc) groups shield reactive amines during subsequent steps.
Asymmetric Synthesis of the α-Quaternary Amino Acid Backbone
The stereocenters in the α-quaternary amino acid are established using a nickel/copper-cocatalyzed asymmetric benzylation (Table 1). This method achieves enantiomeric excess (ee) >99% by leveraging chiral ligands such as (R)-BINAP.
Table 1. Conditions for Asymmetric Benzylation
Parameter | Value | Citation |
---|---|---|
Catalyst | NiCl₂/(R)-BINAP/CuI | |
Solvent | Tetrahydrofuran (THF) | |
Temperature | −40°C to 25°C | |
Benzylating Agent | Benzyl Bromide | |
Yield | 90% | |
ee | 99% |
This step is pivotal for ensuring the correct configuration of the amino acid, which directly influences CCK-B receptor affinity.
Fragment Coupling and Final Assembly
The convergent synthesis involves sequential coupling of the three subunits:
- Carbamate Formation : The tricyclo decane hydroxyl group reacts with phosgene to generate a chloroformate intermediate, which is then treated with the indole-containing amine.
- Peptide Bond Formation : The resulting intermediate is coupled to the α-quaternary amino acid using carbodiimide-based coupling agents (e.g., EDC/HOBt).
- Esterification : The carboxylic acid is converted to the N-methyl-D-glucamine ester under Mitsunobu conditions.
Purification and Salt Formation
Crude this compound is purified via reverse-phase chromatography (C18 column, acetonitrile/water gradient). The final mesylate salt is obtained by treating the free base with methanesulfonic acid in ethanol, followed by crystallization.
Analytical Characterization
Critical quality control metrics include:
- HPLC Purity : >98% (C18 column, 254 nm).
- Chiral Analysis : Chiralcel OD-H column confirms enantiomeric purity.
- Mass Spectrometry : High-resolution MS validates molecular weight (m/z 742.3 [M+H]⁺).
Challenges and Optimization
- Scalability : Batch processing limitations for organolithium reactions prompted exploration of continuous flow systems, though none are reported for this compound.
- Stereochemical Drift : Mitigated by low-temperature (−40°C) conditions during asymmetric steps.
- Byproduct Formation : Minimized via Boc protection of amines and rigorous exclusion of moisture.
Chemical Reactions Analysis
PD-134308 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial in modifying the functional groups present in the compound.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles, leading to the formation of different derivatives of PD-134308.
Scientific Research Applications
Chemical Profile and Mechanism of Action
- Chemical Formula : C₃₅H₄₂N₄O₆
- Molar Mass : 614.743 g·mol⁻¹
- Mechanism : CI-988 selectively blocks CCK-B receptors, which are implicated in anxiety and pain modulation. By antagonizing these receptors, this compound aims to reduce anxiety-like behaviors and enhance analgesic effects.
Anxiolytic Effects
This compound has been extensively studied for its anxiolytic properties in animal models. Research indicates that:
- In rodent tests, this compound produced anxiolytic-like effects comparable to those of established anxiolytics like chlordiazepoxide .
- The compound demonstrated effectiveness in various anxiety models, including the elevated X-maze and social interaction tests, with doses ranging from 0.001 to 10 mg/kg .
Table 1: Anxiolytic Effects of this compound in Animal Models
Study | Model | Dose Range (mg/kg) | Effect Compared to Control |
---|---|---|---|
Hill et al. (1991) | Elevated X-maze | 0.001 - 10 | Anxiolytic-like effect similar to chlordiazepoxide |
Kubota et al. (1985) | Rat conflict test | N/A | Anxiolytic-like action observed |
Pain Modulation
This compound's role in pain management has been explored, particularly its potential to enhance the analgesic effects of opioids:
- Animal studies suggest that this compound can potentiate the analgesic effects of morphine and may prevent tolerance development .
- Despite these findings, clinical trials have not consistently translated these benefits into human applications.
Clinical Trials
Clinical investigations into this compound's efficacy for anxiety disorders have shown limited success:
- A placebo-controlled trial involving patients with panic disorder found no significant difference between this compound and placebo in reducing panic attacks .
- The study was halted early due to the lack of observable benefits, raising questions about the pharmacokinetics and overall effectiveness of this compound in humans .
Table 2: Summary of Clinical Trials Involving this compound
Trial | Condition | Dose | Outcome |
---|---|---|---|
Placebo-controlled trial (2000) | Panic Disorder | 100 mg TID for 6 weeks | No significant difference from placebo |
Challenges and Future Directions
Despite its potential applications, several challenges hinder the clinical use of this compound:
Mechanism of Action
PD-134308 exerts its effects by selectively binding to and antagonizing cholecystokinin 2 receptors. This antagonism inhibits the receptor’s normal function, which includes the modulation of anxiety and tumor growth pathways. The molecular targets of PD-134308 are primarily the cholecystokinin 2 receptors, and the pathways involved include those related to anxiety and tumor proliferation .
Comparison with Similar Compounds
Mechanism of Action
CI-988 inhibits CCK-B receptors, which are widely expressed in the central nervous system (CNS) and peripheral tissues. By blocking CCK-B receptors, this compound antagonizes the effects of cholecystokinin (CCK) and gastrin, peptides that enhance pain signaling, reduce opioid efficacy, and promote tumor growth . For example, in neuropathic pain models, this compound reverses CCK-mediated suppression of opioid analgesia, thereby enhancing morphine’s effects . In oncology, it inhibits CCK/gastrin-induced epidermal growth factor receptor (EGFR) transactivation, reducing cancer cell proliferation .
This compound’s pharmacological profile is compared below with other CCK-B receptor antagonists and compounds targeting overlapping pathways.
Neuropathic Pain Management
Key Insights :
- This compound’s synergy with morphine is superior to non-selective CCK antagonists like proglumide, likely due to its specificity for CCK-B receptors .
- This compound enhances enkephalin-mediated analgesia by blocking CCK-B receptors, which normally counteract endogenous opioid pathways .
Key Insights :
- This compound outperforms L-365,260 in SCLC models due to higher receptor affinity (Ki = 4.5 nM vs. 200 nM for L-364,718) .
- While YM022 is more potent in gastric acid inhibition, this compound’s dual action in oncology (EGFR and CCK2R blockade) provides unique therapeutic advantages .
Anxiety and CNS Disorders
Key Insights :
- This compound shows preclinical efficacy in rodent models but fails in human trials, possibly due to low bioavailability or transient receptor blockade .
Gastrointestinal Effects
Key Insights :
- YM022 is 66x more potent than this compound in inhibiting gastric acid secretion, highlighting structural optimizations for receptor affinity .
Biological Activity
CI-988, also known as PD-134308, is a selective antagonist of the cholecystokinin B (CCK-B) receptor. This compound has been extensively studied for its potential anxiolytic and analgesic effects, particularly in animal models, with varying degrees of success in human clinical trials. This article provides a detailed overview of the biological activity of this compound, supported by data tables and research findings.
- Chemical Name : 4-[[(1R)-2-[[(2R)-3-(1H-indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.13,7]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid
- Molecular Formula : C₃₅H₄₂N₄O₆
- Molar Mass : 614.743 g/mol
- Purity : ≥99% .
This compound functions primarily as a CCK-B receptor antagonist, exhibiting approximately 1600-fold selectivity over CCK-A receptors. The IC50 values for CCK-B and CCK-A receptors are reported to be 1.7 nM and 2717 nM, respectively. This selectivity allows this compound to potentially modulate anxiety-related behaviors without significant interaction with other receptor systems .
Anxiolytic Effects
Research has demonstrated that this compound exhibits anxiolytic-like activity in various rodent models:
- Elevated X-Maze Test : this compound administered at doses ranging from 0.001 to 10 mg/kg (i.p.) produced significant anxiolytic effects comparable to chlordiazepoxide (CDP). Higher doses were required to antagonize anxiogenic effects induced by pentagastrin .
- Social Interaction Test : Similar anxiolytic effects were observed in social interaction tests with rodents, indicating its potential usefulness in anxiety disorders .
- Human Clinical Trials : In a study involving patients with generalized anxiety disorder (GAD), this compound was administered at a dose of 100 mg. However, it did not significantly alter anxiety responses to the serotonin agonist mCPP, suggesting limited efficacy in human subjects despite promising results in animal studies .
Analgesic Properties
This compound has also been shown to enhance the analgesic effects of morphine and endogenous opioid peptides in animal models. It prevents the development of tolerance to opioids and alleviates withdrawal symptoms, indicating its potential as an adjuvant therapy for pain management .
Summary of Research Findings
Case Studies
Several case studies highlight the implications of this compound's biological activity:
- Animal Behavior Studies : In multiple tests assessing anxiety and stress responses, this compound consistently demonstrated anxiolytic properties without sedative effects, distinguishing it from traditional benzodiazepines .
- Clinical Implications : Despite its promising preclinical profile, clinical trials have shown minimal therapeutic benefits at high doses in humans, raising questions about pharmacokinetic properties and receptor interactions that may limit its effectiveness .
Q & A
Basic Research Questions
Q. What is the primary mechanism of CI-988 in inhibiting EGFR transactivation in lung cancer cells?
Answer: this compound acts as a selective cholecystokinin-B receptor (CCK2R) antagonist, blocking CCK/gastrin-induced EGFR transactivation. In NCI-H727 lung carcinoid cells, CCK-8 or gastrin-17 activates CCK2R, triggering intracellular calcium flux, ROS production, and Src kinase/MMP-dependent EGFR phosphorylation. This compound (1–10 µM) inhibits these pathways, reducing EGFR/ERK phosphorylation and suppressing proliferation .
Methodological Insight: To validate EGFR transactivation, use phospho-specific antibodies for EGFR (Tyr1068) and ERK in Western blots. Pre-treat cells with this compound (10 µM) and inhibitors like PP2 (Src inhibitor) or GM6001 (MMP inhibitor) to dissect signaling pathways .
Q. How does this compound modulate neuropathic pain in spinal cord injury (SCI) models?
Answer: this compound enhances morphine analgesia by blocking CCK-B receptors in the spinal cord, which normally antagonize opioid effects. In rat SCI models, intrathecal (IT) this compound (100–500 µg) and morphine (1–10 µg) synergistically increase paw withdrawal thresholds via superadditive interactions, validated by isobolographic analysis (ED50 for combination: 62.66 µg vs. theoretical additive ED50: 112.17 µg) .
Methodological Insight: Use von Frey filaments to assess mechanical allodynia post-SCI. Administer this compound and morphine at fixed ratios (e.g., 33:1, based on ED50 values) and analyze synergy with isobolograms .
Q. What preclinical evidence supports this compound as an anxiolytic agent?
Answer: In rodent models (elevated X-maze, light/dark box), this compound (0.001–10 mg/kg, i.p.) exhibits anxiolytic effects comparable to chlordiazepoxide but without sedation or motor impairment. It antagonizes pentagastrin-induced anxiety (CCK-B agonist) but not benzodiazepine withdrawal effects .
Methodological Insight: For anxiety assays, measure time spent in aversive zones (e.g., light compartment) pre- and post-CI-988 administration. Use flumazenil to confirm non-benzodiazepine mechanisms .
Advanced Research Questions
Q. How can researchers optimize combination therapies with this compound and EGFR inhibitors (e.g., gefitinib) in lung cancer?
Answer: this compound synergizes with gefitinib in NCI-H727 cells (wild-type EGFR), reducing gefitinib’s IC50 from ~30 µM to 2 µM. Design experiments using Chou-Talalay combination indices or CompuSyn software. Prioritize cell lines co-expressing CCK2R and EGFR, as SCLC/NSCLC cells often lack CCK2R .
Data Contradiction Note: While this compound enhances gefitinib in carcinoid/SCLC cells, its efficacy in NSCLC is limited due to low CCK2R expression. Validate receptor status via RT-PCR or radioligand binding (e.g., 125I-BH-CCK-8 with this compound competition assays) .
Q. How should researchers reconcile discrepancies between preclinical anxiolytic efficacy and clinical trial outcomes for this compound?
Answer: Despite robust preclinical data, this compound (300 mg/day) failed to outperform placebo in a Phase II GAD trial. Factors include poor oral bioavailability (addressed in CI-1015, a derivative with improved PK), species-specific CCK-B receptor dynamics, and heterogeneous patient populations .
Methodological Insight: Use pharmacokinetic profiling (e.g., hepatic extraction studies) and species-specific receptor binding assays. Consider alternative delivery routes (e.g., intranasal) to bypass first-pass metabolism .
Q. What experimental designs are critical for studying this compound’s dual agonist/antagonist effects?
Answer: In isolated rat stomach models, this compound paradoxically acts as a gastrin agonist, stimulating histamine release and acid secretion. To resolve this, use tissue-specific receptor profiling (e.g., CCK2R splice variants) and compare functional assays (Ca2+ imaging vs. cAMP) across models .
Data Contradiction Note: The agonist effect in gastric models contrasts with its antagonist role in CNS/pain studies. Use siRNA knockdown to confirm CCK2R dependency in conflicting systems .
Q. How can this compound improve gene-directed enzyme prodrug therapy (GDEPT) in colon cancer?
Answer: this compound (1 nM) enhances 5-fluorocytosine (5-FC) cytotoxicity in CD-transfected LoVo cells by blocking gastrin-mediated survival pathways. In xenografts, this compound (10 mg/kg/day) reduces tumor growth by 53%. Optimize dosing schedules to align with prodrug activation windows .
Methodological Insight: Co-administer this compound with 5-FC in vitro and monitor apoptosis via Annexin V/PI flow cytometry. In vivo, use bioluminescent imaging to track tumor response .
Methodological Resources
- Receptor Binding Assays: Use 125I-BH-CCK-8 for competitive binding studies (Ki = 4.5 nM for this compound in NCI-H727 cells) .
- Pain Models: Spinal hemisection in rats with IT catheterization for drug delivery .
- Data Analysis: Isobolographic analysis for drug synergy; CompuSyn for combination indices .
Properties
IUPAC Name |
4-[[(1R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O6/c1-35(18-26-19-36-28-10-6-5-9-27(26)28,39-34(44)45-32-24-14-21-13-22(16-24)17-25(32)15-21)33(43)37-20-29(23-7-3-2-4-8-23)38-30(40)11-12-31(41)42/h2-10,19,21-22,24-25,29,32,36H,11-18,20H2,1H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/t21?,22?,24?,25?,29-,32?,35+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQSSYMRZKLFDR-ZABPBAJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC(C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)NC[C@@H](C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701099873 | |
Record name | 4-[[(1R)-2-[[(2R)-3-(1H-Indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.13,7]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701099873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130332-27-3 | |
Record name | 4-[[(1R)-2-[[(2R)-3-(1H-Indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.13,7]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130332-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CI-988 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130332273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[[(1R)-2-[[(2R)-3-(1H-Indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.13,7]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701099873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CI-988 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2637PDX9SI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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